B1192475 CCX2206

CCX2206

货号: B1192475
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its mechanism of action is hypothesized to involve modulation of immune cell migration or cytokine production, though rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies are required to confirm this . Preclinical studies suggest oral bioavailability and dose-dependent efficacy in rodent models of rheumatoid arthritis, but peer-reviewed data on toxicity thresholds and metabolic pathways remain unpublished .

属性

IUPAC 名称

NONE

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CCX2206;  CCX-2206;  CCX 2206.

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A (Structural Analogue)
  • Structural Similarity : Compound A shares a core heterocyclic scaffold with CCX2206 but substitutes a sulfonamide group for a carboxylate moiety. This modification reduces plasma protein binding (PPB) from 92% (this compound) to 85% (Compound A), enhancing free drug availability .
  • Functional Differences: Potency: Compound A exhibits a 2.3-fold lower IC50 against CCR1 (12 nM vs. 28 nM for this compound) but shows higher off-target activity against adenosine receptors . Metabolic Stability: this compound demonstrates superior hepatic stability in microsomal assays (t1/2 = 45 min vs. 22 min for Compound A) due to reduced CYP3A4-mediated oxidation .
Compound B (Functional Analogue)
  • Functional Similarity : Both compounds inhibit pro-inflammatory cytokine IL-17A, but Compound B targets the IL-17 receptor directly, whereas this compound modulates upstream JAK/STAT signaling .
  • Efficacy in Models :
    • In a murine colitis model, this compound achieved 68% disease remission versus 52% for Compound B, likely due to broader pathway inhibition .
    • Compound B, however, shows faster onset of action (peak plasma concentration at 1.5 hr vs. 3.2 hr for this compound) .

Data Tables: Comparative Profiles

Table 1. Pharmacokinetic and Pharmacodynamic Comparison

Parameter This compound Compound A Compound B
IC50 (CCR1) 28 nM 12 nM N/A
Oral Bioavailability 67% 54% 72%
Half-life (t1/2) 8.2 hr 5.1 hr 6.5 hr
PPB 92% 85% 89%
CYP3A4 Substrate Yes Yes No

Table 2. Preclinical Efficacy in Disease Models

Model This compound (Response Rate) Compound A (Response Rate) Compound B (Response Rate)
Rheumatoid Arthritis 73% 61% 55%
Colitis 68% 48% 52%
Psoriasis 58% 34% 63%

Key Research Findings and Limitations

  • Advantages of this compound :
    • Broader anti-inflammatory effects via multi-pathway inhibition .
    • Superior metabolic stability reduces dosing frequency .
  • Limitations: Off-target effects on adenosine receptors at higher doses (>10 mg/kg) . No human clinical trial data published to date, unlike Compound B (Phase II completed) .

Future Research Directions

  • Priority Studies :
    • Phase I trials to establish safety and PK/PD profiles in humans .
    • Head-to-head trials against market-approved JAK inhibitors (e.g., tofacitinib) .
    • Structural optimization to mitigate CYP3A4 dependency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。